Asenapine N-Oxide
CAS No.: 128949-51-9
Cat. No.: VC0132784
Molecular Formula: C17H16ClNO2
Molecular Weight: 301.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 128949-51-9 |
---|---|
Molecular Formula | C17H16ClNO2 |
Molecular Weight | 301.8 g/mol |
IUPAC Name | (2R,6R)-9-chloro-4-methyl-4-oxido-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
Standard InChI | InChI=1S/C17H16ClNO2/c1-19(20)9-14-12-4-2-3-5-16(12)21-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-,19?/m0/s1 |
Standard InChI Key | NKNYMFHSPDODLJ-YIYRCGFGSA-N |
Isomeric SMILES | C[N+]1(C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] |
SMILES | C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] |
Canonical SMILES | C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-] |
Introduction
Chemical and Structural Properties
Molecular Structure
Asenapine N-Oxide is defined by its tetracyclic structure with an added N-oxide functional group. This modification introduces polarity to the molecule, which can significantly affect its solubility, receptor binding characteristics, and biological activity.
Structural Data:
Predicted Collision Cross Section (CCS):
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 302.09422 | 167.9 |
[M+Na]+ | 324.07616 | 182.8 |
[M-H]- | 300.07966 | 173.4 |
These CCS values are indicative of how the compound might behave in mass spectrometry analyses, aiding in its identification and characterization .
Physicochemical Properties
Pharmacological Profile
Metabolic Implications
Asenapine undergoes extensive metabolism via oxidation (primarily by CYP1A2) and glucuronidation . The formation of Asenapine N-Oxide could represent a metabolic intermediate or a product of oxidative stress conditions:
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Enzymatic Pathways: Likely involves cytochrome P450 enzymes.
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Biological Role: May act as a transient metabolite with distinct pharmacological or toxicological properties.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of Asenapine N-Oxide typically involves controlled oxidation reactions starting from asenapine:
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Oxidizing Agents: Commonly used agents include hydrogen peroxide or peracids.
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Reaction Conditions: Mild conditions are preferred to prevent overoxidation or degradation of the tetracyclic core.
Analytical Techniques
Characterization of Asenapine N-Oxide relies on advanced analytical methods:
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns.
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Nuclear Magnetic Resonance (NMR): Confirms structural details such as the position of the N-oxide group.
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Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorbance peaks.
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